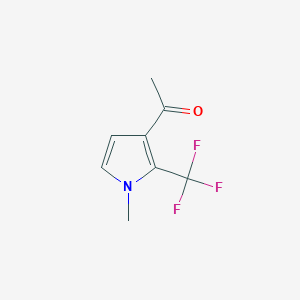
1-(1-Methyl-2-(trifluoromethyl)-1H-pyrrol-3-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Methyl-2-(trifluoromethyl)-1H-pyrrol-3-yl)ethan-1-one is an organic compound that features a trifluoromethyl group attached to a pyrrole ring.
準備方法
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing advanced reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and high-throughput screening can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 1-(1-Methyl-2-(trifluoromethyl)-1H-pyrrol-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
1-(1-Methyl-2-(trifluoromethyl)-1H-pyrrol-3-yl)ethan-1-one has a wide range of scientific research applications:
作用機序
The mechanism of action of 1-(1-Methyl-2-(trifluoromethyl)-1H-pyrrol-3-yl)ethan-1-one involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .
類似化合物との比較
- 1-(1-Methyl-1H-imidazol-2-yl)ethanone
- 1-(1-Methyl-1H-indol-3-yl)ethanone
- 1-(1-Methyl-1H-pyrrol-2-yl)ethanone
Comparison: Compared to these similar compounds, 1-(1-Methyl-2-(trifluoromethyl)-1H-pyrrol-3-yl)ethan-1-one is unique due to the presence of the trifluoromethyl group. This group significantly enhances the compound’s chemical stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various scientific and industrial applications .
生物活性
1-(1-Methyl-2-(trifluoromethyl)-1H-pyrrol-3-yl)ethan-1-one, with the CAS number 1068468-94-9, is a novel compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.
The compound is characterized by the following chemical properties:
- Molecular Formula : C₈H₈F₃NO
- Molecular Weight : 191.15 g/mol
- Structure : The trifluoromethyl group enhances lipophilicity and may influence biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors through established organic synthesis techniques. The detailed synthetic pathway is critical for understanding its biological application and efficacy.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that pyrrole-based compounds showed enhanced activity against various bacterial strains, suggesting that the trifluoromethyl substitution could play a role in increasing potency against pathogens .
Antiproliferative Effects
Research into related compounds indicates that modifications in the pyrrole structure can lead to increased antiproliferative activity. A comparative analysis showed that certain substitutions at the C–3 position significantly enhance activity against cancer cell lines. The introduction of trifluoromethyl groups has been associated with improved interaction with cellular targets, potentially leading to increased cytotoxicity .
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with key enzymes or receptors involved in cellular proliferation and apoptosis pathways.
Case Studies
Several case studies have highlighted the biological relevance of similar compounds:
- Study on Antimicrobial Properties : A series of trifluoromethylated pyrrole derivatives were tested for their antibacterial activity. Results indicated that compounds with higher lipophilicity exhibited better membrane permeability and thus greater antimicrobial efficacy .
- Anticancer Research : In a study examining various pyrrole derivatives, those with trifluoromethyl substitutions were found to inhibit cancer cell growth more effectively than their non-substituted counterparts. The data suggested a dose-dependent response in several cancer cell lines, showcasing the potential for therapeutic applications .
Data Table: Biological Activity Summary
特性
IUPAC Name |
1-[1-methyl-2-(trifluoromethyl)pyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-5(13)6-3-4-12(2)7(6)8(9,10)11/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTSJQBBHLXVAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N(C=C1)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














